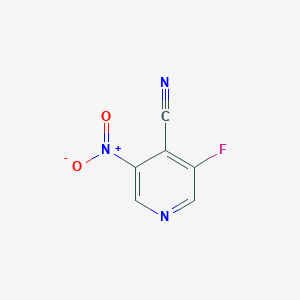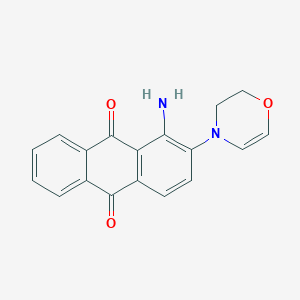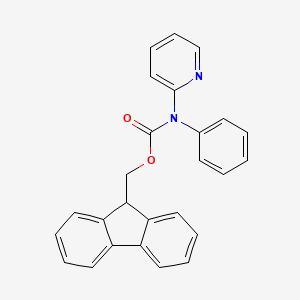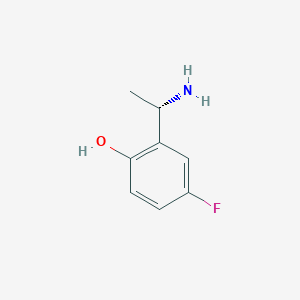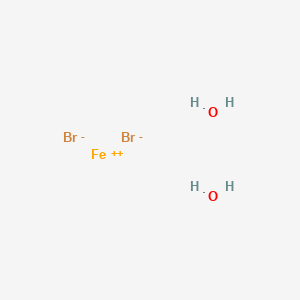
Iron(II)bromidedihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(II) bromide dihydrate, also known as ferrous bromide dihydrate, is an inorganic compound with the chemical formula FeBr₂·2H₂O. This compound is a pale-colored solid that is commonly used as a precursor to other iron compounds. It is known for its distinctive properties and wide-ranging applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(II) bromide dihydrate can be synthesized by reacting iron powder with hydrobromic acid in methanol. The reaction produces a methanol solvate, which upon heating in a vacuum, yields pure Iron(II) bromide. The reaction can be represented as follows: [ \text{Fe} + 2\text{HBr} \rightarrow \text{FeBr}_2 + \text{H}_2 ]
Industrial Production Methods: In an industrial setting, Iron(II) bromide dihydrate is typically produced by the direct reaction of iron with bromine. This exothermic reaction must be carefully controlled to ensure safety and efficiency. The reaction is as follows: [ \text{Fe} + \text{Br}_2 \rightarrow \text{FeBr}_2 ]
Analyse Des Réactions Chimiques
Types of Reactions: Iron(II) bromide dihydrate undergoes various types of chemical reactions, including:
Oxidation: Iron(II) bromide can be oxidized to Iron(III) bromide.
Reduction: It can be reduced back to elemental iron under specific conditions.
Substitution: Iron(II) bromide can react with other halides to form different iron halide compounds.
Common Reagents and Conditions:
Oxidation: Reacting with bromine or other oxidizing agents.
Reduction: Using hydrogen gas or other reducing agents.
Substitution: Reacting with halide salts under controlled conditions.
Major Products:
Oxidation: Iron(III) bromide (FeBr₃)
Reduction: Elemental iron (Fe)
Substitution: Formation of other iron halides such as Iron(II) chloride (FeCl₂)
Applications De Recherche Scientifique
Iron(II) bromide dihydrate has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and various chemical reactions.
Biology: Employed in studies involving iron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and treatments.
Industry: Utilized in the production of other iron compounds and as a reagent in industrial processes.
Mécanisme D'action
The mechanism by which Iron(II) bromide dihydrate exerts its effects involves its ability to act as a source of iron ions. These ions can participate in various chemical reactions, including redox reactions, where they can either donate or accept electrons. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Iron(II) bromide dihydrate can be compared with other similar compounds such as:
Iron(II) chloride (FeCl₂): Similar in structure but contains chloride ions instead of bromide.
Iron(II) fluoride (FeF₂): Contains fluoride ions and has different solubility and reactivity properties.
Iron(II) iodide (FeI₂): Contains iodide ions and exhibits different chemical behavior.
Uniqueness: Iron(II) bromide dihydrate is unique due to its specific reactivity with bromide ions, making it suitable for certain applications where other iron halides may not be as effective.
Propriétés
Numéro CAS |
20049-65-4 |
|---|---|
Formule moléculaire |
Br2FeH4O2 |
Poids moléculaire |
251.68 g/mol |
Nom IUPAC |
iron(2+);dibromide;dihydrate |
InChI |
InChI=1S/2BrH.Fe.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 |
Clé InChI |
AKEQQHXFYFGTAO-UHFFFAOYSA-L |
SMILES canonique |
O.O.[Fe+2].[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



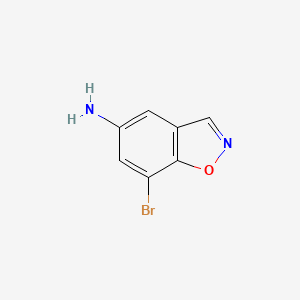
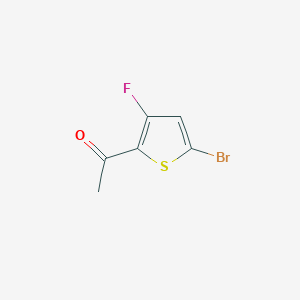
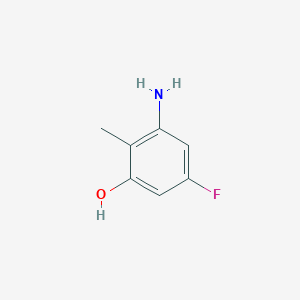

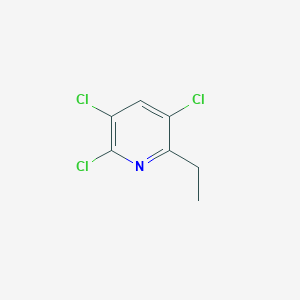
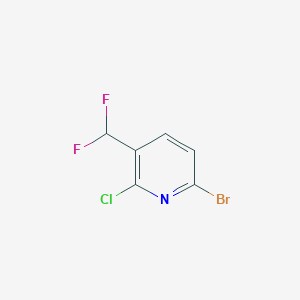
![5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13136717.png)
